(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile is a chemical compound with the molecular formula C12H12N2S It features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
The synthesis of (4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the nitrile groups. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as scaling up the process for commercial use.
Analyse Chemischer Reaktionen
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function. These interactions can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile can be compared with other benzothiophene derivatives, such as:
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one: This compound has a similar core structure but different functional groups.
4,5,6,7-Tetrahydro-1-benzothiophene: This compound lacks the methyl and nitrile groups, making it less complex.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106051-03-0 |
---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
2-(4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl)propanedinitrile |
InChI |
InChI=1S/C12H12N2S/c1-12(9(7-13)8-14)5-2-3-11-10(12)4-6-15-11/h4,6,9H,2-3,5H2,1H3 |
InChI-Schlüssel |
ZJTPLFFLAYHVEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C=CS2)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.